5-Morpholino-2-nitrobenzenecarboxamide is an organic compound characterized by its morpholino group and a nitro-substituted aromatic structure. It is commonly studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound's chemical formula is , and it has been identified under the CAS number 404009-38-7.
Source: This compound can be synthesized through various methods, primarily involving the reaction of 2-nitrobenzenecarboxylic acid with morpholine. It is available from several chemical suppliers and is often used in research settings.
Classification: 5-Morpholino-2-nitrobenzenecarboxamide belongs to the class of carboxamides and is classified as a nitro compound due to the presence of the nitro group (-NO₂) on the benzene ring.
The synthesis of 5-Morpholino-2-nitrobenzenecarboxamide typically involves the following steps:
5-Morpholino-2-nitrobenzenecarboxamide features a benzene ring substituted at the 2-position with a nitro group and at the 5-position with a morpholino group.
5-Morpholino-2-nitrobenzenecarboxamide can participate in various chemical reactions, including:
The mechanism of action for 5-Morpholino-2-nitrobenzenecarboxamide primarily involves its interaction with biological targets, which may include enzymes or receptors involved in cellular signaling pathways.
While specific data on its mechanism of action is limited, compounds with similar structures often exhibit activity through inhibition of certain enzymes or modulation of receptor activity. Further studies are necessary to elucidate its precise mechanism in biological systems.
5-Morpholino-2-nitrobenzenecarboxamide has potential applications in various scientific fields:
Morpholine (1-oxa-4-azacyclohexane) has emerged as a privileged structural motif in oncology-focused drug discovery due to its multifaceted capacity to enhance drug-target interactions and pharmacokinetic properties. This six-membered heterocycle features in over 100 marketed drugs, including pivotal anticancer agents like the EGFR inhibitor gefitinib and the multi-kinase inhibitor pazopanib [9]. The oxygen and nitrogen atoms within its ring create a dipolar character that facilitates specific binding interactions with biological targets, while simultaneously improving aqueous solubility of lipophilic scaffolds – a critical factor in bioavailability optimization.
Recent studies demonstrate morpholine's proficiency in targeting key oncological pathways. For instance, VKNG-2 (a benzamide derivative featuring morpholine) exhibits high-affinity binding to the ABCG2 transporter substrate-drug binding site, evidenced by a docking score of -10.2 kcal/mol [2]. This precise interaction enables circumvention of multidrug resistance (MDR) in colon cancer models. Similarly, morpholine-acetamide derivatives inhibit hypoxia-inducible factor-1α (HIF-1α) and carbonic anhydrase, disrupting critical survival mechanisms in tumor microenvironments [4]. The structural versatility of morpholine allows its incorporation into diverse chemotypes while maintaining target specificity against kinases, transporters, and metabolic enzymes implicated in cancer progression.
Table 1: Representative Morpholine-Containing Anticancer Agents and Their Targets
Compound Name | Molecular Target | Therapeutic Application | Reference |
---|---|---|---|
Gefitinib | EGFR kinase | Non-small cell lung cancer | [9] |
VKNG-2 | ABCG2 transporter | Multidrug resistant cancers | [2] |
PF-8380 | Autotaxin (ATX) | Melanoma, breast cancer metastasis | [7] |
Amorolfine* | Ergosterol biosynthesis | Antifungal (repurposing potential) | [9] |
AK-10 (quinazoline) | Bcl-2 proteins | Breast/lung/neuroblastoma cancers | [3] |
*Note: Amorolfine included as representative morpholine antifungal with potential anticancer repurposing evidence
The 2-nitrobenzenecarboxamide scaffold represents a structurally distinct pharmacophore with demonstrated efficacy against chemoresistant malignancies. This motif combines electron-deficient aromatic character (nitro group) with hydrogen-bonding capacity (carboxamide), enabling interactions with diverse biological targets. The prototypical compound 5-Morpholino-2-nitrobenzenecarboxamide (CAS: 404009-38-7, MW: 251.24 g/mol, C₁₁H₁₃N₃O₄) exemplifies this chemical class [1]. Its structural relatives demonstrate substantial activity against drug-resistant cancers through transporter inhibition and apoptosis induction.
VKNG-2, incorporating the nitrobenzenecarboxamide core functionalized with a urea linker, reverses resistance to mitoxantrone (70-fold efficacy increase) and SN-38 (112-fold increase) in S1-M1-80 colon cancer cells by inhibiting ABCG2-mediated drug efflux without altering transporter expression [2]. Similarly, 2-morpholino-4-anilinoquinoline derivatives bearing carboxamide linkers exhibit potent activity against HepG2 liver cancer cells (IC₅₀ = 8.50-12.76 μM), significantly impairing cell migration and adhesion – key processes in metastasis [6]. The scaffold's bioactivity profile extends to kinase modulation, with molecular docking studies confirming strong binding affinity of nitrobenzenecarboxamide derivatives to VEGFR-2, a critical regulator of tumor angiogenesis [10].
Table 2: Structural and Biological Features of Nitrobenzenecarboxamide Anticancer Agents
Compound | Structural Features | Cancer Model (Activity) | Mechanistic Insight |
---|---|---|---|
5-Morpholino-2-nitrobenzenecarboxamide | Unsubstituted morpholine benzenecarboxamide | Not reported (structural prototype) | ABCG2 binding predicted by analogy |
VKNG-2 | Benzamide with urea linker | S1-M1-80 colon cancer (MDR reversal) | ABCG2 efflux inhibition (EC₅₀ ATPase=2.3μM) |
3d (Quinoline) | 2-Morpholino-4-anilino with carboxamide | HepG2 (IC₅₀=8.50μM) | G2/M arrest, caspase-mediated apoptosis |
12b (Quinazoline) | 4-Anilinoquinazoline variant | Colorectal (KM12, GI=74%) | VEGFR-2 inhibition (IC₅₀=5.4nM) |
The strategic incorporation of morpholine into nitrobenzenecarboxamide scaffolds addresses multiple pharmacological challenges in oncology drug development. First, morpholine significantly enhances water solubility by introducing a hydrophilic heterocycle without ionizable groups, thereby improving drug distribution while maintaining membrane permeability. This property is exemplified by the morpholine-containing autotaxin inhibitor 3b (LogP=3.23), which maintains optimal lipophilicity for cellular penetration while achieving nanomolar potency (IC₅₀=9nM) [7].
Second, morpholine serves as a versatile bioisostere for piperazine and other saturated nitrogen heterocycles, often providing superior metabolic stability. The ring undergoes oxidative degradation rather than rapid phase I metabolism, producing predictable metabolites that retain target affinity [9]. This stability profile enables sustained target engagement, as demonstrated by VKNG-2's prolonged inhibition of ABCG2 efflux function.
Third, the morpholine oxygen forms critical hydrogen bonds with protein targets, enhancing binding specificity. Docking studies of morpholine-quinoline hybrids reveal oxygen-mediated interactions with Bcl-2 family proteins, shifting the Bax/Bcl-2 ratio to favor apoptosis [3]. Similarly, in KV10.1 potassium channel inhibitors, the morpholine oxygen anchors compounds to the voltage-sensor domain through hydrogen bonding with tryptophan residues [5]. This targeted binding is particularly valuable for overcoming chemoresistance mediated by ABC transporters, as morpholine-containing inhibitors like VKNG-2 show negligible affinity for ABCC1 and ABCB1 transporters (<30% inhibition at 3μM), ensuring selective ABCG2 blockade [2].
The synthesis of 5-Morpholino-2-nitrobenzenecarboxamide derivatives typically involves nucleophilic aromatic substitution, where morpholine displaces halogen or other leaving groups on nitrobenzene precursors, followed by carboxamide formation [1] [6]. This modular approach enables rapid generation of structure-activity relationships, facilitating optimization of target affinity while maintaining favorable physicochemical profiles essential for in vivo efficacy.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5